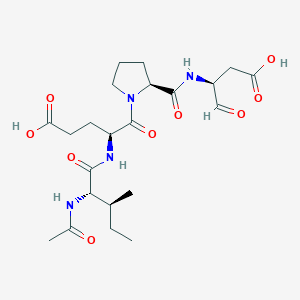

Ac-IEPD-CHO

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H34N4O9 |

|---|---|

Peso molecular |

498.5 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H34N4O9/c1-4-12(2)19(23-13(3)28)21(34)25-15(7-8-17(29)30)22(35)26-9-5-6-16(26)20(33)24-14(11-27)10-18(31)32/h11-12,14-16,19H,4-10H2,1-3H3,(H,23,28)(H,24,33)(H,25,34)(H,29,30)(H,31,32)/t12-,14-,15-,16-,19-/m0/s1 |

Clave InChI |

JFFGRTYAQZRQMF-RWBKLUSOSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

Ac-IEPD-CHO: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of Granzyme B and Caspase-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-IEPD-CHO, an acetylated tetrapeptide aldehyde with the sequence Ac-Ile-Glu-Pro-Asp-CHO, is a potent and reversible inhibitor of two key enzymes involved in distinct but interconnected cell death pathways: granzyme B and caspase-8. This dual inhibitory activity makes it a valuable tool for dissecting the molecular mechanisms of apoptosis and for investigating its potential as a therapeutic agent in diseases characterized by excessive cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Two critical pathways that lead to apoptosis are the extrinsic pathway, initiated by death receptors, and the cytotoxic T lymphocyte (CTL) pathway. Caspase-8 is the primary initiator caspase in the extrinsic pathway, while granzyme B is a key effector molecule in CTL-mediated cytotoxicity. This compound, by targeting both of these enzymes, offers a unique opportunity to modulate these cell death cascades.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor. Its peptide sequence, Ile-Glu-Pro-Asp, mimics the natural substrate recognition sequence of its target proteases. The C-terminal aldehyde group forms a reversible covalent bond with the active site cysteine of caspases and the active site serine of granzyme B, thereby blocking their catalytic activity and preventing the cleavage of their downstream substrates.

Inhibition of Caspase-8 and the Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding triggers the recruitment of adaptor proteins, such as FADD, which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules leads to their auto-activation through proteolytic cleavage. Activated caspase-8 then initiates a downstream caspase cascade, primarily by activating effector caspases like caspase-3, leading to the execution of apoptosis. This compound directly inhibits the catalytic activity of caspase-8, thereby halting the propagation of the apoptotic signal.

Inhibition of Granzyme B and CTL-Mediated Cytotoxicity

Cytotoxic T lymphocytes and Natural Killer (NK) cells eliminate target cells by releasing granules containing perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter the cytoplasm. Granzyme B, a serine protease, cleaves and activates a variety of intracellular substrates, including pro-caspases (such as pro-caspase-3 and -8), leading to apoptosis. This compound inhibits granzyme B, thus preventing the initiation of apoptosis by this pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. While this compound is widely recognized as a caspase-8 inhibitor, specific Ki or IC50 values for its inhibition of caspase-8 are not consistently reported in the available literature. However, its inhibitory activity against granzyme B and caspase-7 has been determined.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) |

| Granzyme B | This compound | 80 nM[1][2] |

| Caspase-7 | This compound | 550 nM[2] |

| Caspase-8 | This compound | Not consistently reported |

Signaling Pathway and Experimental Workflow Diagrams

Extrinsic Apoptosis Pathway and Inhibition by this compound

References

Ac-IEPD-CHO: A Technical Guide to a Reversible Granzyme B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IEPD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of granzyme B, a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory profile, relevant experimental protocols, and the key signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and inflammatory diseases.

Core Function and Mechanism of Action

This compound, with the amino acid sequence Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartal, is designed to mimic the substrate recognition sequence of granzyme B. The aldehyde group at the C-terminus forms a reversible covalent bond with the catalytic serine residue in the active site of granzyme B, thereby blocking its proteolytic activity.

Granzyme B, upon entering a target cell, initiates apoptosis through multiple pathways. A primary mechanism is the direct cleavage and activation of effector caspases, particularly caspase-3, which then orchestrates the dismantling of the cell. Granzyme B can also cleave other key cellular substrates, contributing to cell death. By inhibiting granzyme B, this compound effectively blocks these downstream apoptotic events.

Quantitative Inhibitory Profile

| Target Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |

| Granzyme B | 80 nM[1][2] | Not Reported |

| Caspase-7 | 550 nM[2] | Not Reported |

| Caspase-8 | Not Reported | Not Reported (Known to inhibit)[1] |

| Caspase-3 | Not Reported | Not Reported |

Signaling Pathways

Granzyme B triggers a cascade of events leading to apoptosis. This compound intervenes at the apex of this cascade by directly inhibiting the enzymatic activity of granzyme B.

Experimental Protocols

The following are detailed methodologies for key experiments involving the assessment of this compound's function.

Granzyme B Inhibition Assay

This assay quantifies the ability of this compound to inhibit the proteolytic activity of granzyme B.

Materials:

-

Recombinant human granzyme B

-

Granzyme B substrate (e.g., Ac-IEPD-pNA or a fluorogenic substrate like Ac-IEPD-AFC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant granzyme B to each well.

-

Add the different concentrations of this compound to the wells containing granzyme B. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the granzyme B substrate to each well.

-

Immediately measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) at time zero.

-

Incubate the plate at 37°C and take kinetic readings at regular intervals or a final endpoint reading after a set time (e.g., 60 minutes).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caspase Activity Assay

This protocol is for determining the inhibitory activity of this compound against specific caspases.

Materials:

-

Recombinant active caspases (e.g., caspase-3, -7, -8)

-

Caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-IETD-pNA for caspase-8)

-

Assay buffer (typically provided with the recombinant caspases)

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Follow steps 1-3 as in the Granzyme B Inhibition Assay, using the specific recombinant caspase instead of granzyme B.

-

Add the different concentrations of this compound to the wells containing the caspase.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the corresponding caspase substrate.

-

Measure the enzymatic activity as described in the granzyme B assay protocol.

-

Calculate the percentage of inhibition and determine the IC50 or Ki values.

Granzyme B-Mediated Cytotoxicity Assay

This assay assesses the ability of this compound to protect target cells from granzyme B-induced cell death.

Materials:

-

Target cells (e.g., Jurkat cells)

-

Effector cells (e.g., activated CTLs or NK cells) or recombinant granzyme B and a delivery agent (e.g., perforin or streptolysin O)

-

This compound

-

Cell culture medium

-

Cytotoxicity detection reagent (e.g., LDH release assay kit, or a viability stain like propidium (B1200493) iodide)

-

96-well cell culture plate

Protocol:

-

Seed target cells in a 96-well plate.

-

Prepare different concentrations of this compound in cell culture medium.

-

Pre-incubate the target cells with the various concentrations of this compound for 1-2 hours.

-

Induce cytotoxicity by either:

-

Adding effector cells at a specific effector-to-target ratio.

-

Adding a pre-determined concentration of recombinant granzyme B along with a delivery agent.

-

-

Include control wells: target cells alone (spontaneous death), and target cells with the cytotoxic agent but no inhibitor (maximum killing).

-

Incubate the plate for a suitable time (e.g., 4-16 hours) at 37°C in a CO2 incubator.

-

Measure cell death using a chosen cytotoxicity detection method. For LDH release, collect the supernatant and follow the manufacturer's protocol. For viability staining, use flow cytometry or fluorescence microscopy.

-

Calculate the percentage of protection conferred by this compound at each concentration.

In Vivo Studies

Currently, there is a lack of publicly available, detailed in-vivo studies specifically investigating the pharmacokinetics, efficacy, and safety profile of this compound in animal models. While the broader class of granzyme B inhibitors is being explored for therapeutic applications in inflammatory and autoimmune diseases, specific data for this compound in such models is not well-documented in the literature. This represents a significant area for future research to understand the translational potential of this inhibitor.

Conclusion

This compound is a valuable research tool for dissecting the roles of granzyme B in various biological processes. Its potency as a reversible inhibitor of granzyme B allows for the controlled study of CTL and NK cell-mediated cytotoxicity. However, its cross-reactivity with certain caspases, notably caspase-8, necessitates careful interpretation of experimental results. Further studies are required to establish a complete selectivity profile and to evaluate its in-vivo efficacy and therapeutic potential. This guide provides a foundational understanding of this compound and standardized protocols to aid researchers in their investigations.

References

Ac-IEPD-CHO and the Caspase-8 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases). Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, which is triggered by extracellular death signals. The tetrapeptide aldehyde Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO) is a synthetic, reversible inhibitor that demonstrates significant potency against caspase-8 and the serine protease granzyme B. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of the caspase-8 signaling pathway, relevant quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of Caspase-8

This compound functions as a competitive, reversible inhibitor of caspase-8. Its peptide sequence, IEPD, mimics the natural cleavage site recognized by caspase-8. The C-terminal aldehyde group forms a reversible covalent bond with the active site cysteine residue of the caspase, thereby blocking its catalytic activity and preventing the downstream activation of effector caspases.

The extrinsic apoptosis pathway, where this compound exerts its primary inhibitory effect, is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation event triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor. Pro-caspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-catalytic activation. Activated caspase-8 can then initiate the apoptotic cascade through two main branches:

-

Direct activation of effector caspases: Caspase-8 directly cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Amplification via the intrinsic pathway: Caspase-8 can cleave Bid (BH3 interacting-domain death agonist), a pro-apoptotic member of the Bcl-2 family. The truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway.

By inhibiting caspase-8 at the apex of this cascade, this compound effectively prevents the downstream events that lead to apoptosis.

Quantitative Inhibition Data

While this compound is widely recognized as a potent caspase-8 inhibitor, specific Ki or IC50 values for its interaction with human caspase-8 are not consistently reported in publicly available literature. However, its inhibitory constants against other related proteases have been characterized, providing a basis for understanding its potency and selectivity. Additionally, the IC50 value for a structurally related caspase-8 inhibitor, Z-IETD-FMK, is provided for context.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| This compound | Granzyme B | 80 nM | Not Available | [1] |

| This compound | Caspase-7 | 550 nM | Not Available | [1] |

| Z-IETD-FMK | Caspase-8 | Not Available | 350 nM | [2] |

Experimental Protocols

In Vitro Caspase-8 Inhibition Assay (Colorimetric)

This protocol outlines a method for determining the inhibitory activity of this compound on purified recombinant caspase-8 or caspase-8 in cell lysates using a colorimetric substrate.

Materials:

-

Recombinant human caspase-8

-

This compound

-

Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 2 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

DMSO (for dissolving inhibitor and substrate)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the Ac-IETD-pNA substrate in DMSO.

-

Prepare the Assay Buffer and keep it on ice.

-

Dilute the recombinant caspase-8 to the desired concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A serial dilution of this compound (or DMSO for the control)

-

Diluted caspase-8 enzyme

-

-

Mix gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the Ac-IETD-pNA substrate to each well to a final concentration of 200 µM to start the reaction.

-

-

Measurement:

-

Immediately read the absorbance at 405 nm at time zero.

-

Incubate the plate at 37°C and take readings at regular intervals (e.g., every 10 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Determine the rate of reaction for each inhibitor concentration by calculating the change in absorbance over time.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the extrinsic apoptosis pathway by targeting active caspase-8.

Caption: Experimental workflow for determining the IC50 of this compound for caspase-8.

Conclusion

This compound is a valuable research tool for studying the extrinsic apoptosis pathway and the roles of caspase-8 in various cellular processes. Its ability to potently and reversibly inhibit caspase-8 allows for the controlled modulation of apoptosis in experimental systems. This guide provides a foundational understanding of this compound's mechanism, quantitative characteristics, and practical application in a laboratory setting. Further research to definitively establish the Ki or IC50 of this compound for human caspase-8 would be beneficial for a more complete characterization of this inhibitor.

References

The Role of Ac-IEPD-CHO in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and autoimmune disorders. A key family of proteases that execute this process are caspases. Ac-IEPD-CHO is a synthetic tetrapeptide aldehyde that serves as a potent, reversible inhibitor of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. It also exhibits inhibitory activity against granzyme B, a serine protease involved in cytotoxic T-lymphocyte-mediated cell death.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in apoptosis research, complete with experimental protocols and data presentation.

Core Principles: Mechanism of Action

This compound, with the amino acid sequence Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-aldehyde, functions as a competitive inhibitor of caspase-8. The aspartyl residue in the P1 position of the peptide mimics the natural cleavage site of caspase-8 substrates. The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its catalytic activity. By inhibiting caspase-8, this compound effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thus halting the apoptotic cascade initiated through the extrinsic pathway.

Signaling Pathways

Apoptosis is broadly divided into two main signaling pathways: the extrinsic and intrinsic pathways. This compound primarily acts on the extrinsic pathway.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation. Activated caspase-8 then initiates the execution phase of apoptosis by directly cleaving and activating downstream executioner caspases. This compound specifically inhibits the activity of this activated caspase-8.

Figure 1: Extrinsic apoptosis pathway showing this compound inhibition.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then activates executioner caspases. While this compound does not directly target the core components of the intrinsic pathway, cross-talk between the two pathways exists, primarily through the caspase-8-mediated cleavage of Bid, a pro-apoptotic Bcl-2 family protein.

Figure 2: Intrinsic apoptosis pathway overview.

Quantitative Data

The inhibitory potential of this compound and related compounds has been quantified in various studies. The following tables summarize key quantitative data.

| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Reference |

| This compound | Granzyme B | 80 nM | - | [1][2] |

| This compound | Caspase-7 | 550 nM | - | [2] |

| z-IETD-FMK | Caspase-8 | - | 350 nM | [3] |

Note: The IC50 value for z-IETD-FMK, a structurally and functionally similar inhibitor, is provided as an estimate of the effective concentration for caspase-8 inhibition by this compound.

| Experimental Condition | Cell Line | This compound Concentration | Effect | Reference |

| Th17-polarized cell-induced cytotoxicity | MO3.13 | 35-50 µg/mL | Diminished cell death | [1] |

| Apoptosis in batch and fed-batch cultures | CHO | Not specified | Enhanced cell viability | [4] |

Experimental Workflow for Apoptosis Research Using a Caspase Inhibitor

A typical experimental workflow to investigate the role of caspase-8 in apoptosis using an inhibitor like this compound involves several key steps, from inducing apoptosis to analyzing its inhibition.

Figure 3: General experimental workflow for studying apoptosis inhibition.

Detailed Experimental Protocols

Caspase-8 Colorimetric Assay

This protocol is adapted from commercially available kits and is designed to measure the activity of caspase-8 in cell lysates.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

This compound (for inhibitor control)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

-

Caspase-8 substrate: Ac-IETD-pNA (p-nitroanilide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent and/or this compound at various concentrations for the desired time. Include untreated cells as a negative control.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10^6 cells per 50 µL).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

For inhibitor control wells, add a final concentration of 10 µM this compound.

-

Add 5 µL of Ac-IETD-pNA substrate (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The color development is proportional to the caspase-8 activity.

Western Blot for Cleaved Caspase-8

This protocol allows for the detection of the active (cleaved) form of caspase-8.

Materials:

-

Treated cell lysates (prepared as in the caspase activity assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-cleaved caspase-8

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation:

-

Normalize protein concentrations of cell lysates.

-

Mix lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against cleaved caspase-8 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

The presence of a band at the expected molecular weight for cleaved caspase-8 indicates its activation.

-

Conclusion

This compound is an invaluable tool for dissecting the molecular mechanisms of apoptosis, particularly the extrinsic pathway. Its specific inhibition of caspase-8 allows researchers to probe the role of this initiator caspase in various cellular processes and disease models. The experimental protocols and data provided in this guide offer a comprehensive resource for scientists and drug development professionals to effectively utilize this compound in their apoptosis research. As our understanding of programmed cell death continues to evolve, the precise modulation of key enzymes like caspase-8 with inhibitors such as this compound will remain a critical experimental approach.

References

- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]

Ac-IEPD-CHO: An In-depth Technical Guide for Studying Cytotoxic T-Lymphocyte Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tetrapeptide aldehyde inhibitor, Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO), as a tool for investigating the intricate mechanisms of cytotoxic T-lymphocyte (CTL) mediated cell death. CTLs are critical components of the adaptive immune system, responsible for eliminating virus-infected and cancerous cells. Their cytotoxic function is primarily executed through two major pathways: the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the engagement of death receptors, such as Fas, on target cells. This compound serves as a valuable probe to dissect these pathways due to its inhibitory activity against key effector molecules.

Mechanism of Action

This compound is a potent, reversible inhibitor of two key enzymes involved in CTL-mediated apoptosis: granzyme B and caspase-8.[1][2] Its inhibitory action allows researchers to differentiate between the granzyme B- and Fas ligand-mediated cell death pathways.

-

Granzyme B Inhibition: Granzyme B, a serine protease, is a primary component of the cytotoxic granules released by CTLs. Once delivered into a target cell, it initiates a caspase cascade, leading to apoptosis. This compound effectively blocks the proteolytic activity of granzyme B.[1]

-

Caspase-8 Inhibition: Caspase-8 is the initiator caspase in the extrinsic apoptosis pathway, activated upon the engagement of death receptors like Fas by its ligand (FasL) on the CTL.[2] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is cleaved and activated. Activated caspase-8 then triggers the executioner caspases, culminating in cell death. This compound inhibits this apical caspase, thereby blocking the Fas/FasL signaling cascade.

By selectively inhibiting these two crucial proteases, this compound enables the elucidation of the relative contribution of the granule exocytosis and death receptor pathways in CTL-mediated killing of specific target cells.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified, providing essential data for experimental design.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| This compound | Granzyme B | 80 nM | Not Widely Reported | [1][3][4] |

| This compound | Caspase-8 | Not Widely Reported | Not Widely Reported | [1][2] |

| This compound | Caspase-7 | 550 nM | Not Widely Reported | [3][4] |

Note: While this compound is widely cited as a caspase-8 inhibitor, specific Ki or IC50 values are not as readily available in the public domain as for granzyme B. Its effect on caspase-8 is often demonstrated functionally in cell-based assays. For comparison, the related inhibitor Ac-IETD-CHO is also a potent inhibitor of both granzyme B and caspase-8.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

CTL-Mediated Cytotoxicity Assay

This assay measures the ability of CTLs to kill target cells and the extent to which this killing is dependent on granzyme B and/or caspase-8.

Materials:

-

CTLs (effector cells)

-

Target cells (e.g., peptide-pulsed tumor cells)

-

Complete cell culture medium

-

This compound (and a vehicle control, e.g., DMSO)

-

Cytotoxicity detection reagent (e.g., LDH release assay kit, or a fluorescent live/dead cell stain)

-

96-well plates

Procedure:

-

Target Cell Preparation: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. If required, pulse target cells with a specific antigen peptide to ensure recognition by CTLs.

-

Inhibitor Pre-treatment: Pre-incubate the target cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for 1-2 hours at 37°C.

-

Co-culture: Add CTLs to the wells containing the pre-treated target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Incubation: Co-culture the cells for a predetermined time (e.g., 4-16 hours) at 37°C.

-

Cytotoxicity Measurement:

-

LDH Assay: Centrifuge the plate and collect the supernatant. Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions.

-

Fluorescence-based Assay: Stain the cells with a live/dead cell stain (e.g., Calcein-AM and Propidium Iodide) and quantify the percentage of dead target cells using fluorescence microscopy or flow cytometry.

-

-

Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the lysis in the this compound-treated groups to the vehicle control to determine the contribution of the inhibited pathways.

Granzyme B Activity Assay

This assay directly measures the enzymatic activity of granzyme B and its inhibition by this compound.

Materials:

-

Source of granzyme B (e.g., purified enzyme, or lysate from activated CTLs)

-

This compound

-

Fluorogenic granzyme B substrate (e.g., Ac-IEPD-AFC or Ac-IEPD-pNA)[5][6]

-

Assay buffer

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Inhibitor Incubation: In a 96-well plate, add the granzyme B source. Then, add varying concentrations of this compound or vehicle control and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add the fluorogenic granzyme B substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AFC)[5] every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the reaction rate (V) for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations to calculate the IC50 value.

Caspase-8 Activity Assay

This assay measures the activity of caspase-8, typically in cell lysates after inducing apoptosis.

Materials:

-

Cells undergoing Fas-mediated apoptosis

-

Cell lysis buffer

-

This compound

-

Fluorogenic caspase-8 substrate (e.g., Ac-IETD-pNA or a luminogenic substrate)

-

Assay buffer

-

96-well plate

-

Spectrophotometer or luminometer

Procedure:

-

Apoptosis Induction: Treat cells with an apoptosis-inducing agent that activates the extrinsic pathway (e.g., FasL or an agonistic anti-Fas antibody).

-

Cell Lysis: Harvest the cells and prepare cell lysates according to standard protocols.

-

Inhibitor Incubation: In a 96-well plate, add the cell lysate. Then, add varying concentrations of this compound or vehicle control and incubate for 15-30 minutes.

-

Substrate Addition: Add the caspase-8 substrate to all wells.

-

Signal Measurement: Incubate the plate at 37°C and measure the absorbance or luminescence at regular intervals.

-

Data Analysis: Calculate the caspase-8 activity and the percentage of inhibition by this compound at different concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.

Caption: CTL-mediated killing pathways and points of inhibition by this compound.

Caption: Experimental workflow for assessing CTL cytotoxicity with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:1628355-80-5 | Chemsrc [chemsrc.com]

- 4. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A novel cytotoxicity assay to evaluate antigen-specific CTL responses using a colorimetric substrate for Granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Ac-IEPD-CHO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic tetrapeptide aldehyde, Ac-IEPD-CHO. It details its chemical structure, mechanism of action, inhibitory properties, and its application in research, particularly in the study of apoptosis.

Core Properties of this compound

This compound, with the full chemical name N-Acetyl-L-isoleucyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-prolinamide , is a well-established tool in apoptosis research. Its fundamental physicochemical properties are summarized below.

| Property | Value |

| Full Chemical Name | N-Acetyl-L-isoleucyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-prolinamide |

| Molecular Formula | C22H34N4O9 |

| Molecular Weight | 498.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Purity | Typically >95% as determined by HPLC |

Mechanism of Inhibition

This compound functions as a potent, reversible inhibitor of specific serine and cysteine proteases. The aldehyde functional group is key to its inhibitory activity. It forms a reversible covalent bond with the active site serine residue of granzyme B (forming a hemiacetal) or the active site cysteine residue of caspases (forming a hemithioacetal). This interaction effectively blocks the active site of the enzyme, preventing it from binding and cleaving its natural substrates.

Target Enzymes and Inhibitory Profile

This compound is recognized as a dual inhibitor of granzyme B and caspase-8.[1] The known inhibitory constants (Ki) are detailed in the table below. While it is widely cited as a caspase-8 inhibitor, specific public domain data on its IC50 or Ki value for this enzyme is limited.

| Target Enzyme | Inhibition Constant (Ki) |

| Granzyme B | 80 nM[1][2] |

| Caspase-7 | 550 nM[2] |

Role in Apoptotic Signaling

This compound is a valuable tool for dissecting the molecular pathways of apoptosis, particularly the extrinsic pathway initiated by death receptors. By inhibiting caspase-8, it can block the downstream activation of effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis. Additionally, its inhibition of granzyme B allows for the study of cytotoxic T-lymphocyte (CTL) and natural killer (NK) cell-mediated cell death.

References

Ac-IEPD-CHO: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the caspase-8 and granzyme B inhibitor, Ac-IEPD-CHO. It covers product specifications from various suppliers, its mechanism of action, and detailed experimental protocols for its use in scientific research.

Core Product Information

This compound, also known as N-Acetyl-Ile-Glu-Pro-Asp-al, is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-8 and granzyme B.[1][2] Its inhibitory activity makes it a valuable tool for studying apoptosis and immune-mediated cell death pathways.

Product Specifications

Quantitative data from various suppliers has been summarized in the tables below for easy comparison.

Table 1: General Product Information

| Characteristic | Description |

| Alternate Names | Ac-Ile-Glu-Pro-Asp-CHO, N-Acetyl-Ile-Glu-Pro-Asp-al, Caspase-8 Inhibitor III, Granzyme B Inhibitor IV[2] |

| CAS Number | 352520-90-2 |

| Molecular Formula | C₂₂H₃₄N₄O₉[1][2] |

| Molecular Weight | 498.53 g/mol [2] |

| Appearance | Liquid or Lyophilized Powder |

| Solubility | Soluble in DMSO[1] |

Table 2: Supplier-Specific Product Details

| Supplier | Purity | Formulation | Storage Conditions |

| MedchemExpress | >98% | Lyophilized | Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

| Abcam | >95%[1][3] | Lyophilized | Store at -20°C under desiccating conditions for up to 12 months.[1] |

| Santa Cruz Biotechnology | - | Lyophilized | - |

| Creative Enzymes | >99% by HPLC[4][5] | Liquid[4] | -20°C[4] |

Mechanism of Action

This compound functions as a reversible inhibitor of both granzyme B and caspase-8.[1] It also shows inhibitory activity against caspase-7. The aldehyde group of the peptide interacts with the active site serine residue of these proteases, blocking their catalytic activity.

-

Granzyme B Inhibition: It is a potent inhibitor of the serine protease Granzyme B with a reported Ki of 80 nM.

-

Caspase-8 Inhibition: As a caspase-8 inhibitor, it can be used to study the extrinsic apoptosis pathway initiated by death receptors.

-

Caspase-7 Inhibition: It has also been shown to inhibit caspase-7 with a Ki of 550 nM.

Signaling Pathway

The following diagram illustrates the role of this compound in inhibiting the granzyme B and caspase-8 mediated apoptosis pathways.

Caption: Inhibition of Apoptosis Pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Granzyme B Inhibition Assay

This protocol is adapted from commercially available granzyme B inhibitor screening kits where this compound is often used as a positive control inhibitor.

Materials:

-

Recombinant active human Granzyme B

-

Granzyme B Assay Buffer

-

Granzyme B Substrate (e.g., Ac-IEPD-AFC)

-

This compound (for inhibitor control)

-

Test inhibitors

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute Granzyme B enzyme in Assay Buffer. Keep on ice.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the Granzyme B substrate and this compound in Assay Buffer.

-

-

Assay Protocol:

-

Add 50 µL of Granzyme B enzyme solution to each well.

-

Add 10 µL of this compound (inhibitor control) or test inhibitor at various concentrations to the respective wells. For the enzyme control well, add 10 µL of Assay Buffer.

-

Mix gently and incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 40 µL of the Granzyme B substrate solution to all wells.

-

Measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm for AFC substrate) in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

-

Caption: Experimental Workflow for Granzyme B Inhibition Assay.

Cell-Based Apoptosis Inhibition Assay

This protocol is based on the methodology described by Jamann et al. (2022) for assessing the effect of this compound on T-cell mediated cytotoxicity.

Materials:

-

Target cells (e.g., MO3.13 human oligodendrocytic cell line)

-

Effector T-cells (e.g., Th17-polarized cells)

-

This compound

-

Cell culture medium and supplements

-

Fluorescent dyes for cell viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture target cells to the desired confluency in a suitable culture plate.

-

Pre-treat the effector T-cells with this compound at a final concentration of 35-50 µg/mL for 1 hour. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Co-culture:

-

After the pre-treatment, add the effector T-cells to the target cells at an appropriate effector-to-target ratio.

-

Co-culture the cells for 16 hours.

-

-

Viability Assessment:

-

After the co-culture period, remove the effector cells and wash the target cells gently with PBS.

-

Stain the remaining target cells with a viability dye cocktail (e.g., Calcein-AM and Propidium Iodide) according to the manufacturer's instructions.

-

Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.

-

-

Data Analysis:

-

Quantify the number of live (Calcein-AM positive) and dead (Propidium Iodide positive) target cells in each condition.

-

Calculate the percentage of cell death in the presence and absence of the inhibitor.

-

Compare the level of cell death in the this compound treated group to the vehicle control group to determine the inhibitory effect.

-

Caption: Logical Flow of a Cell-Based Apoptosis Inhibition Experiment.

References

- 1. Contact-Dependent Granzyme B-Mediated Cytotoxicity of Th17-Polarized Cells Toward Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role of the granzyme family in rheumatoid arthritis: Current Insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Ac-IEPD-CHO Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ac-IEPD-CHO (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartal-CHO), a reversible inhibitor of granzyme B and caspase-8. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the product during research and development activities.

Product Identification and Properties

This compound is a synthetic peptide aldehyde used in apoptosis research and immunology. A summary of its key properties is provided below.

| Property | Value | Source |

| Synonyms | Granzyme B Inhibitor IV, Ac-Ile-Glu-Pro-Asp-CHO, Caspase-8 inhibitor III | [1] |

| Molecular Formula | C₂₂H₃₄N₄O₉ | |

| Molecular Weight | 498.5 Da | |

| Appearance | White solid powder | [1] |

| Purity | >95% (HPLC) | |

| Solubility | Soluble in DMSO | |

| CAS Number | 352520-90-2 | [2] |

Hazard Identification and GHS Classification

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Not Classified | N/A |

| Skin Corrosion/Irritation | Category 3 | H316: Causes mild skin irritation |

| Serious Eye Damage/Irritation | Category 2B | H320: Causes eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Information

Quantitative toxicological data for this compound is not extensively published. For research compounds with limited toxicological information, it is recommended to handle them with care, assuming they may be harmful until proven otherwise.

| Metric | Value | Remarks |

| LD50 (Oral, Rat) | Data not available | Assume harmful if swallowed in large quantities. |

| LD50 (Dermal, Rabbit) | Data not available | Prolonged skin contact should be avoided. |

| LC50 (Inhalation, Rat) | Data not available | Avoid inhalation of the powder. |

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention. |

| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear. |

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and activity of this compound, as well as for ensuring user safety.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid creating dust.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Powder: Store desiccated at -20°C for up to 12 months or at -80°C for longer-term storage.[2]

-

Stock Solutions: Once reconstituted in a solvent such as DMSO, aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.[2]

| Condition | Temperature | Duration |

| Powder (Short-term) | -20°C | Up to 12 months |

| Powder (Long-term) | -80°C | > 12 months |

| Stock Solution | -20°C | Up to 1 month[2] |

| Stock Solution | -80°C | Up to 6 months[2] |

Experimental Protocols

Reconstitution of this compound Powder

This protocol outlines the steps for preparing a stock solution from the lyophilized powder.

Caption: Workflow for reconstituting this compound powder.

In Vitro Inhibition Assay (Example)

This is a generalized protocol for assessing the inhibitory activity of this compound on granzyme B.

Caption: Generalized workflow for an in vitro granzyme B inhibition assay.

Accidental Release and Disposal

Accidental Release Measures:

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed container for disposal.

-

Clean the spill area with a suitable cleaning agent.

-

-

Large Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Prevent entry into sewers or waterways.

-

Contain the spill and collect the material as described for small spills.

-

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Consult with your institution's environmental health and safety office for specific guidance.

Signaling Pathway Context

This compound is an inhibitor of granzyme B and caspase-8, key proteases in apoptotic signaling pathways.

Caption: this compound inhibits Granzyme B and Caspase-8 in apoptotic pathways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's safety protocols before handling any chemical.

References

Ac-IEPD-CHO: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-IEPD-CHO, a synthetic tetrapeptide inhibitor of granzyme B and caspase-8. This document consolidates key molecular data, biochemical properties, and relevant biological pathways, offering a valuable resource for professionals in cellular biology, immunology, and drug discovery.

Core Molecular and Physical-Chemical Properties

This compound (N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-L-aspart-1-al) is a potent, reversible inhibitor crucial for studying apoptosis and immune response pathways. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₄N₄O₉ | [1][2][3][4] |

| Molecular Weight | 498.5 g/mol (or 498.5 Da) | [1][4] |

| Alternate Reported MW | 498.53 Da | [3] |

| Appearance | White to off-white solid | |

| Purity | >95% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Biochemical Name | Granzyme B Inhibitor IV | [1] |

Biochemical Activity and Target Inhibition

This compound is recognized for its inhibitory action on key enzymes involved in programmed cell death.

| Target | Inhibition Constant (Ki) | Activity | Reference(s) |

| Granzyme B | 80 nM | Reversible inhibitor of this serine protease. | [5] |

| Caspase-8 | Not specified | Acts as an inhibitor of this initiator caspase in extrinsic apoptosis. | [5] |

| Caspase-7 | 550 nM | Demonstrates inhibitory activity against this executioner caspase. |

Experimental Protocols: A General Guideline

The following provides a generalized protocol for utilizing this compound in cell-based assays to inhibit caspase-8 or granzyme B activity. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Objective: To inhibit apoptosis or cell death mediated by caspase-8 or granzyme B.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Cell culture medium appropriate for the cell line

-

Cell line of interest

-

Inducing agent for apoptosis (e.g., FasL, TRAIL)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Plate reader for viability or apoptosis assays (e.g., fluorescence, luminescence)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared.

-

Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density appropriate for the assay duration and cell line.

-

Allow cells to adhere and grow overnight in an incubator.

-

-

Inhibitor Pre-treatment:

-

Dilute the this compound stock solution to the desired final concentrations in cell culture medium. A typical concentration range for initial experiments is 35-50 µg/mL.[5]

-

Remove the old medium from the cells and add the medium containing this compound.

-

Incubate the cells for a pre-treatment period, for example, 1 hour, at 37°C.[5]

-

-

Induction of Apoptosis:

-

Following pre-treatment, add the apoptosis-inducing agent (e.g., FasL, TRAIL, or cytotoxic lymphocytes) to the wells.

-

Include appropriate controls: untreated cells, cells treated with the inducing agent only, and cells treated with the inhibitor only.

-

-

Incubation:

-

Incubate the plate for a period relevant to the induction of apoptosis, for instance, 16 hours.[5]

-

-

Assay for Cell Viability or Apoptosis:

-

Measure cell viability or apoptosis using a suitable assay kit (e.g., Caspase-Glo® 3/7 Assay, MTS assay, or Annexin V staining).

-

Read the results using a plate reader according to the manufacturer's instructions.

-

Workflow for a Cell-Based Inhibition Assay

References

Technical Guide: Ac-IEPD-CHO Solubility and Application in Caspase-8 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the caspase-8 and granzyme B inhibitor, Ac-IEPD-CHO. It also details experimental protocols for its use in research settings, including a representative caspase-8 activity assay. Furthermore, this guide illustrates the relevant biological pathway and a typical experimental workflow using Graphviz diagrams.

Solubility of this compound

This compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-aldehyde) is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-8 and granzyme B.[1] Proper solubilization is critical for its effective use in experimental settings.

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents is limited. The most commonly cited solvent is Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Method/Notes |

| DMSO | 100 mg/mL (200.59 mM) | Requires sonication. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| Water / Aqueous Buffers | Not readily available | See analysis below. |

| Ethanol | Not readily available | See analysis below. |

Physicochemical Analysis and Solubility in Other Solvents

While specific quantitative data is not available for aqueous solutions or other organic solvents, an analysis of the peptide's physicochemical properties can provide guidance for solubilization.

The amino acid sequence is Ac-Ile-Glu-Pro-Asp -CHO.

-

Isoleucine (Ile): Hydrophobic

-

Glutamic Acid (Glu): Acidic, negatively charged at neutral pH

-

Proline (Pro): Hydrophobic

-

Aspartic Acid (Asp): Acidic, negatively charged at neutral pH

The peptide has a net charge of -2 at neutral pH due to the two acidic residues (Glu, Asp). This charge suggests some degree of solubility in aqueous buffers. However, the presence of two hydrophobic residues (Ile, Pro) may counteract this.

Recommendations for alternative solvents:

-

Aqueous Buffers (e.g., PBS): Due to the net negative charge, solubility in a slightly basic buffer (pH 7.5-8.5) might be enhanced. It is advisable to start with a small amount of the peptide and attempt to dissolve it in the buffer with the aid of vortexing or sonication.

-

Ethanol/Methanol: For many peptides with hydrophobic characteristics, initial solubilization in a small amount of an organic solvent like ethanol, followed by dilution with the aqueous buffer of choice, can be an effective strategy.

-

DMF or Acetonitrile (B52724): If DMSO is incompatible with an experimental system, Dimethylformamide (DMF) or acetonitrile can be considered as alternative organic solvents for creating a stock solution.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a method for determining the approximate solubility of this compound in a solvent of choice.

Materials:

-

This compound

-

Solvent of interest (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge (capable of >14,000 x g)

-

Lyophilizer

Methodology:

-

Weigh out a precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

-

Add a defined volume of the chosen solvent (e.g., 100 µL for a target concentration of 10 mg/mL).

-

Vortex the mixture vigorously for 2 minutes.

-

If the peptide is not fully dissolved, sonicate the sample in a water bath for 10-15 minutes.

-

Centrifuge the suspension at 14,000 x g for 10 minutes to pellet any undissolved material.

-

Carefully collect the supernatant and transfer it to a new pre-weighed microcentrifuge tube.

-

Lyophilize both the supernatant and the pellet to dryness.

-

Weigh the tubes containing the lyophilized supernatant and pellet.

-

Calculate the mass of the dissolved peptide (from the supernatant) and the undissolved peptide (from the pellet) to determine the solubility.

Protocol for a Caspase-8 Inhibition Assay

This protocol describes a typical fluorometric assay to measure the inhibitory effect of this compound on caspase-8 activity in cell lysates.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)

-

This compound

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)

-

Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AMC, Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., DMSO diluted in media) for 1-2 hours.

-

Induce apoptosis by adding the appropriate stimulus (e.g., Fas ligand) and incubate for the desired time (e.g., 4-6 hours).

-

-

Preparation of Cell Lysates:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Caspase-8 Activity Assay:

-

In a 96-well black microplate, add an equal amount of protein from each cell lysate (e.g., 50-100 µg) to each well.

-

Adjust the volume of each well to be equal with Assay Buffer.

-

Add the caspase-8 substrate Ac-IETD-AMC to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no lysate).

-

Compare the fluorescence intensity of the inhibitor-treated samples to the untreated (but apoptosis-induced) control to determine the percentage of caspase-8 inhibition.

-

Mandatory Visualizations

Extrinsic Apoptosis Signaling Pathway

Caption: The extrinsic apoptosis pathway initiated by death receptor activation.

Experimental Workflow for Caspase-8 Inhibition Assay

Caption: A typical workflow for assessing the efficacy of this compound.

References

Ac-IEPD-CHO: A Technical Guide to a Key Protease Inhibitor in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IEPD-CHO, also known as N-Acetyl-Ile-Glu-Pro-Asp-aldehyde, is a synthetic tetrapeptide aldehyde that has emerged as a critical tool in the study of apoptosis and inflammatory pathways. This potent, reversible inhibitor is recognized for its high affinity for granzyme B and its activity against specific caspases, particularly caspase-8. Its unique specificity has made it an invaluable molecular probe for dissecting the intricate signaling cascades that govern programmed cell death. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound, tailored for professionals in the fields of life sciences and drug development.

Discovery and History

The development of this compound is rooted in the exploration of the substrate specificities of proteases involved in apoptosis. The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) was identified as an optimal recognition motif for granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells.[1][2] This discovery paved the way for the design of inhibitors that could selectively target this enzyme.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of granzyme B and select caspases. The IEPD tetrapeptide sequence mimics the natural substrate recognition site of these proteases. The inhibitor binds to the active site of the enzyme, with the aldehyde group forming a hemiacetal adduct with the catalytic serine (in granzyme B) or cysteine (in caspases) residue. This reversible covalent interaction blocks substrate access to the active site, thereby inhibiting the enzyme's proteolytic activity.

The primary targets of this compound are granzyme B and caspase-8. It also exhibits inhibitory activity against caspase-7.[3][4] This targeted inhibition allows researchers to differentiate the roles of these specific proteases in complex biological processes like apoptosis.

Quantitative Data

The inhibitory potency of this compound against its target proteases has been quantified through various enzymatic assays. The following table summarizes the available quantitative data.

| Target Protease | Inhibition Constant (Ki) | IC50 | Notes |

| Granzyme B | 80 nM[3][4][5] | - | Potent and reversible inhibitor. |

| Caspase-7 | 550 nM[3][4] | - | Moderate inhibitory activity. |

| Caspase-8 | - | - | Known to be a reversible inhibitor. Specific IC50 values are not consistently reported in the literature. |

| Other Caspases | - | - | Comprehensive screening data against a full panel of caspases is not readily available. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Granzyme B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on granzyme B.

Materials:

-

Recombinant human granzyme B

-

Fluorogenic granzyme B substrate (e.g., Ac-IEPD-AFC or Ac-IEPD-pNA)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.4)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations.

-

In the wells of the 96-well plate, add 25 µL of the diluted this compound solutions. Include a control well with Assay Buffer containing the same concentration of DMSO as the inhibitor wells.

-

Add 50 µL of recombinant granzyme B (at a final concentration in the low nanomolar range) to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the granzyme B substrate (e.g., Ac-IEPD-AFC) to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorometric plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Caspase-8 Inhibition Assay

This protocol outlines a colorimetric assay to assess the inhibition of caspase-8 by this compound.

Materials:

-

Recombinant human caspase-8

-

Colorimetric caspase-8 substrate (e.g., Ac-IETD-pNA)

-

This compound

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create serial dilutions of this compound in Assay Buffer.

-

To the wells of the 96-well plate, add 50 µL of cell lysate containing active caspase-8 or purified recombinant caspase-8.

-

Add 50 µL of 2x Reaction Buffer containing the Ac-IETD-pNA substrate to each well.

-

Add 10 µL of the diluted this compound solutions to the respective wells. Include a control with DMSO.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The absorbance is proportional to the amount of pNA released, which indicates caspase-8 activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Importance of the P4' residue in human granzyme B inhibitors and substrates revealed by scanning mutagenesis of the proteinase inhibitor 9 reactive center loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | CAS#:1628355-80-5 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Granzyme B Assay Using Ac-IEPD-CHO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro measurement of granzyme B activity using Ac-IEPD-based substrates and the use of Ac-IEPD-CHO as a specific inhibitor. Granzyme B is a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. Its activity is a key indicator of cell-mediated cytotoxicity.

Principle of the Assay

The in vitro granzyme B assay is based on the cleavage of a specific peptide substrate by the enzyme. The peptide sequence, Isoleucine-Glutamic acid-Proline-Aspartic acid (IEPD), is a recognized cleavage site for granzyme B. The assay can be performed using either a colorimetric or fluorometric substrate. This compound is a potent and reversible inhibitor of granzyme B and can be used as a negative control or for screening potential granzyme B inhibitors.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for the components used in the granzyme B assay.

Table 1: Inhibitor Characteristics

| Inhibitor | Target | Ki (nM) | Notes |

| This compound | Granzyme B | 80 | Reversible inhibitor. Also inhibits caspase-8.[1] |

| This compound | Caspase-7 | 550 | Shows some cross-reactivity with other caspases.[2] |

Table 2: Substrate Kinetic Parameters

| Substrate | Reporter Group | Detection Method | Km | kcat (s⁻¹) | Excitation/Emission (nm) |

| Ac-IEPD-pNA | p-nitroanilide | Colorimetric | 57 µM | 4.16 | 405 |

| Ac-IEPD-AFC | 7-amino-4-trifluoromethylcoumarin | Fluorometric | 585 µM | Not specified | 380/500[3] |

Granzyme B Signaling Pathway

Granzyme B, delivered into a target cell by perforin, initiates apoptosis through multiple pathways. It can directly activate effector caspases, such as pro-caspase-3, and cleave other key cellular substrates.

Caption: Granzyme B initiates apoptosis via caspase activation and mitochondrial pathways.

Experimental Protocols

The following are detailed protocols for measuring granzyme B activity and screening for its inhibitors.

Protocol 1: Fluorometric Granzyme B Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring granzyme B activity in cell lysates or with purified enzyme.[3]

Materials:

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader with excitation at 380 nm and emission at 500 nm

-

Recombinant human Granzyme B

-

Granzyme B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Granzyme B Substrate (Ac-IEPD-AFC), 10 mM stock in DMSO

-

AFC Standard, 1 mM in DMSO

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.3% NP-40, 1.0 mM DTT)[4]

-

Samples (cell lysates or purified enzyme)

-

This compound (inhibitor control), 10 mM stock in DMSO

Experimental Workflow:

Caption: Workflow for the fluorometric measurement of granzyme B activity.

Procedure:

-

AFC Standard Curve Preparation:

-

Prepare a 10 µM AFC standard by diluting the 1 mM stock 1:100 in Granzyme B Assay Buffer.

-

Add 0, 2, 4, 6, 8, and 10 µL of the 10 µM AFC standard to a series of wells in the 96-well plate.

-

Adjust the volume in each well to 100 µL with Granzyme B Assay Buffer to get 0, 20, 40, 60, 80, and 100 pmol/well of AFC standard.

-

-

Sample Preparation:

-

Cell Lysates: Lyse 1-2 x 10^6 cells in 50 µL of ice-cold Cell Lysis Buffer. Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 5 minutes to remove debris. Collect the supernatant (lysate).[4]

-

Add 2-50 µL of cell lysate or purified granzyme B to the wells.

-

For a positive control, add a known amount of recombinant granzyme B.

-

For a negative (inhibitor) control, pre-incubate the sample with this compound (final concentration 1-10 µM) for 15-30 minutes at room temperature.

-

Bring the final volume in all sample wells to 50 µL with Granzyme B Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a 2X Reaction Mix by diluting the Ac-IEPD-AFC substrate to a final concentration of 200 µM in the Granzyme B Assay Buffer. For each reaction, you will need 50 µL of the 2X Reaction Mix.

-

-

Measurement:

-

Add 50 µL of the 2X Reaction Mix to each sample and control well to start the reaction. The final volume will be 100 µL.

-

Immediately start measuring the fluorescence kinetically at Ex/Em = 380/500 nm at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.

-

-

Data Analysis:

-

Plot the AFC standard fluorescence values against the pmol of AFC to generate a standard curve.

-

Calculate the rate of the reaction (RFU/min) from the linear portion of the kinetic curve for each sample.

-

Convert the RFU/min to pmol/min of AFC generated using the standard curve.

-

Granzyme B activity can be expressed as pmol of AFC generated per minute per µg of protein.

-

Protocol 2: Colorimetric Granzyme B Inhibitor Screening Assay

This protocol is designed for screening potential inhibitors of granzyme B using a colorimetric substrate and this compound as a reference inhibitor.

Materials:

-

96-well clear, flat-bottom plates

-

Spectrophotometric microplate reader capable of reading absorbance at 405 nm

-

Recombinant human Granzyme B

-

Granzyme B Assay Buffer (e.g., 0.1M HEPES, 0.05 M MgCl₂, pH 7.3)[5]

-

Granzyme B Substrate (Ac-IEPD-pNA), 10 mM stock in DMSO[5]

-

Test compounds (potential inhibitors)

-

This compound (positive inhibitor control), 10 mM stock in DMSO

Procedure:

-

Assay Plate Setup:

-